N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

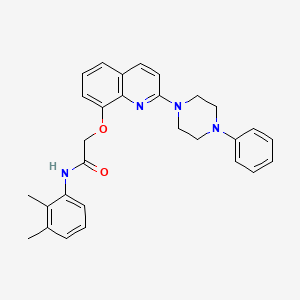

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a structurally complex acetamide derivative featuring:

- A quinolin-8-yloxy core substituted at the 2-position with a 4-phenylpiperazin-1-yl group.

- An N-(2,3-dimethylphenyl) substituent on the acetamide nitrogen.

This compound’s design combines a quinoline scaffold, known for its role in bioactive molecules, with a phenylpiperazine moiety—a common feature in central nervous system (CNS)-targeting agents.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c1-21-8-6-12-25(22(21)2)30-28(34)20-35-26-13-7-9-23-14-15-27(31-29(23)26)33-18-16-32(17-19-33)24-10-4-3-5-11-24/h3-15H,16-20H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZPJELGDDJYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring and a quinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 323.44 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25N3O |

| Molecular Weight | 323.44 g/mol |

| CAS Number | 763133-93-3 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the central nervous system. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

In Vitro Studies

Research has indicated that this compound exhibits significant inhibition of AChE and β-secretase (BACE-1), both of which are implicated in neurodegenerative diseases. For instance, one study reported that the compound demonstrated an inhibition rate constant () of 0.040 μM against AChE, indicating potent activity in nanomolar ranges .

Antioxidant Activity

The compound also displays antioxidant properties, as evidenced by its performance in DPPH radical scavenging assays. Compounds derived from similar structures exhibited varying degrees of radical scavenging activity, with some derivatives showing comparable efficacy to ascorbic acid .

Ex Vivo Studies

In ex vivo experiments using hippocampal brain tissue homogenates, treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting its potential neuroprotective effects . Additionally, it was shown to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the piperazine class:

- Study on Neuroprotection : A study investigated the neuroprotective effects of a related compound on scopolamine-induced cognitive deficits in mice. The results showed that treatment with the compound led to significant improvements in memory performance and reduced oxidative stress markers compared to control groups .

- Cholinesterase Inhibition : Another research focused on various piperazine derivatives for their ability to inhibit AChE. The findings indicated that modifications on the piperazine ring could enhance inhibitory potency against AChE and BACE-1 .

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to both peripheral anionic sites and catalytic sites on AChE, which may explain their inhibitory effects .

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.

Antiviral Properties

Quinoline derivatives, including those similar to this compound, have been studied for their antiviral activities against various viruses such as HIV, Zika virus, and herpes simplex virus. Research indicates that modifications in the quinoline structure can lead to significant antiviral effects by inhibiting viral replication pathways .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Quinoline derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of various signaling pathways. For instance, quinoline compounds have shown efficacy in targeting cancer cells by disrupting microtubule dynamics or inhibiting topoisomerases .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects, making this compound a candidate for treating psychiatric disorders. Piperazine derivatives are known to act as serotonin receptor modulators and have been explored for their anxiolytic and antidepressant properties . The incorporation of the quinoline moiety may enhance these effects through synergistic mechanisms.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of several quinoline derivatives against HIV strains. The findings indicated that modifications leading to increased lipophilicity enhanced antiviral activity significantly. This compound was among the compounds tested, showing promising results in reducing viral load in vitro .

Case Study 2: Anticancer Screening

In vitro studies on various cancer cell lines demonstrated that the compound exhibited substantial cytotoxicity against breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway and inhibited cell cycle progression .

Case Study 3: Neuropharmacological Evaluation

Research on the neuropharmacological effects highlighted the compound's potential as an anxiolytic agent in animal models. Behavioral assays indicated reduced anxiety-like behaviors in treated subjects compared to controls, suggesting a promising avenue for further exploration in psychiatric drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Quinoline vs. Chromen/Thienyl Cores: The quinoline scaffold in the target compound enables π-stacking interactions critical for binding to biological targets, whereas thienyl (in ) or chromen (in ) cores alter electronic properties and binding affinities . The 4-phenylpiperazine moiety in the target compound is absent in other analogs, suggesting unique receptor selectivity (e.g., for serotonin or dopamine receptors) .

Substituent Effects: Halogenation: Bromine in analogs increases molecular weight and may enhance antimicrobial activity via electrophilic interactions. Phenyl Group Substitution: The 2,3-dimethylphenyl group in the target compound improves lipophilicity compared to 2-methoxyphenyl () or 2,6-dimethylphenyl (), influencing pharmacokinetics .

Synthetic Pathways: highlights that N-(substituted phenyl)-2-chloroacetamides serve as intermediates for synthesizing quinolin-8-yloxy derivatives. The target compound likely follows a similar route, substituting chlorine with a quinoline-piperazine moiety .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging intermediates like (quinolin-8-yloxy)acetamide derivatives . Key steps include:

- Purification : Use normal-phase chromatography (e.g., 100% dichloromethane to 10% methanol gradient) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine column with hexane/ethyl acetate gradients) to isolate impurities .

- Yield Optimization : Adjust stoichiometry of 4-phenylpiperazine derivatives and reaction time. Typical yields range from 41–44% for analogous compounds .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 7.0–9.0 ppm), piperazine protons (δ 2.4–3.5 ppm), and acetamide protons (δ 2.5–2.6 ppm). Multiplicity analysis (e.g., doublets, triplets) confirms substitution patterns .

- LC-MS : Validate molecular weight (e.g., m/z ~500–550 for similar derivatives) .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) in single crystals grown via slow evaporation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density distribution and local kinetic energy to model correlation energies, as demonstrated in Colle-Salvetti-based frameworks .

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to simulate intermediates and transition states. Integrate experimental data (e.g., NMR shifts) to refine computational models .

- Solvent Effects : Apply COSMO-RS to predict solvation free energies and optimize reaction conditions .

Q. How can researchers resolve contradictions in reported biological activities of structurally related acetamide derivatives?

Methodological Answer:

- Systematic SAR Studies : Compare substituent effects (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) on receptor binding using in vitro assays (e.g., kinase inhibition or GPCR profiling) .

- Data Normalization : Control for variables like solvent polarity (DMSO vs. ethanol), incubation time, and cell line specificity.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What role do intramolecular interactions play in stabilizing the compound’s conformation?

Methodological Answer:

- Hydrogen Bonding : Intramolecular C–H···O and N–H···O interactions (observed in crystallographic studies) rigidify the acetamide-quinoline core, reducing rotational entropy .

- Torsional Analysis : Measure dihedral angles (e.g., O–C–C–N) via DFT to quantify steric hindrance from 2,3-dimethylphenyl groups.

- Thermodynamic Stability : Compare ΔG of conformers using calorimetry or isothermal titration calorimetry (ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.